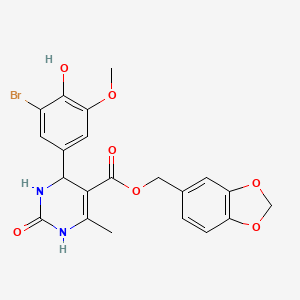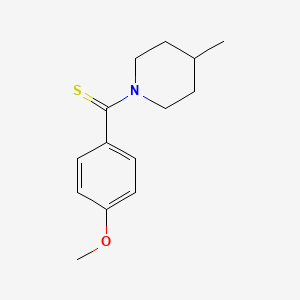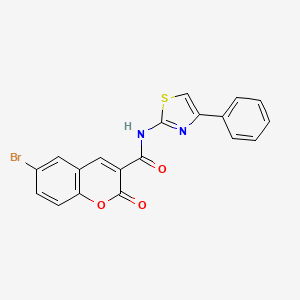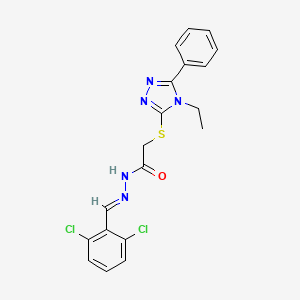![molecular formula C30H27N5O3S B11662830 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11662830.png)
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N’-[(1E)-1-(ナフタレン-2-イル)エチリデン]アセトヒドラジドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。これらの化合物は、その多様な生物活性と医薬品化学における潜在的な用途で知られています。この化合物のユニークな構造は、トリアゾール環、スルファニル基、およびヒドラジド部分を特徴とし、さまざまな科学的研究の対象となっています。
準備方法
合成経路と反応条件
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N’-[(1E)-1-(ナフタレン-2-イル)エチリデン]アセトヒドラジドの合成は、通常、複数のステップを伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを酸性または塩基性条件下で環化反応させることにより合成できます。
スルファニル基の導入: スルファニル基は、多くの場合、求核置換反応を介して導入されます。この反応では、チオールがトリアゾール環上の適切な脱離基と反応します。
ヒドラジド部分の形成: ヒドラジド部分は、通常、ヒドラジンとエステルまたは酸塩化物を反応させて、続いてトリアゾール誘導体と縮合させることによって形成されます。
ナフタレン-2-イルアルデヒドとの縮合: 最後のステップは、還流条件下でヒドラジドをナフタレン-2-イルアルデヒドと縮合させて、目的の化合物を形成することです。
工業生産方法
この化合物の工業生産は、同様の合成経路に従う可能性が高いですが、大規模なものであり、連続フロー反応器と最適化された反応条件を利用して、高い収率と純度を確保します。自動システムとクロマトグラフィーや結晶化などの高度な精製技術の使用は、工業基準を満たすために不可欠です。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、トリアゾール環またはヒドラジド部分を標的にすることができ、アミンまたはヒドラジンの形成につながる可能性があります。
置換: この化合物の芳香族環は、求電子置換反応または求核置換反応を起こし、さまざまな官能基を導入できます。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸 (m-CPBA)。
還元剤: 水素化ホウ素ナトリウム (NaBH4)、水素化リチウムアルミニウム (LiAlH4)。
置換試薬: ハロゲン、ニトロ化剤、スルホン化剤。
主な生成物
酸化: スルホキシド、スルホン。
還元: アミン、ヒドラジン。
置換: ハロゲン化、ニトロ化、またはスルホン化された誘導体。
科学的研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな改変が可能になり、有機合成における汎用性の高い中間体となっています。
生物学
生物学的研究では、この化合物は、酵素阻害剤または受容体モジュレーターとしての潜在性を研究されています。そのトリアゾール環は、生物学的標的に作用することが知られており、創薬のための候補となっています。
医学
医学的には、この化合物は、抗炎症、抗菌、抗がん作用など、潜在的な治療効果について調査されています。特定の分子標的に作用する能力により、創薬における有望なリード化合物となっています。
産業
産業部門では、この化合物は、そのユニークな化学的性質により、ポリマーやコーティングなどの新素材の開発に利用できます。
作用機序
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N’-[(1E)-1-(ナフタレン-2-イル)エチリデン]アセトヒドラジドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。トリアゾール環は、酵素の活性部位のアミノ酸残基と水素結合やπ-π相互作用を形成し、その活性を阻害することができます。スルファニル基もレドックス反応に関与し、細胞プロセスに影響を与える可能性があります。
類似化合物の比較
類似化合物
- 2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N’-[(1E)-1-(ナフタレン-2-イル)エチリデン]アセトヒドラジド
- 2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N’-[(1E)-1-(フェニル)エチリデン]アセトヒドラジド
- **2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N’-[(1E)-1-(ピリジン-2-イル)エチリデン]アセトヒドラジド
独自性
2-{[5-(3,4-ジメトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N’-[(1E)-1-(ナフタレン-2-イル)エチリデン]アセトヒドラジドの独自性は、その官能基の特定の組み合わせにあります。これにより、明確な化学的および生物学的性質がもたらされます。特に、ナフタレン-2-イル基の存在は、生物学的標的内の疎水性ポケットとの相互作用能力を高め、治療薬としての有効性を高める可能性があります。
この詳細な概要は、化合物、その合成、反応、用途、作用機序、および類似化合物との比較についての包括的な理解を提供します。
類似化合物との比較
Similar Compounds
- **2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide
- **2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(phenyl)ethylidene]acetohydrazide
- **2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-2-yl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalen-2-yl group, in particular, enhances its ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy as a therapeutic agent.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C30H27N5O3S |
|---|---|
分子量 |
537.6 g/mol |
IUPAC名 |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C30H27N5O3S/c1-20(22-14-13-21-9-7-8-10-23(21)17-22)31-32-28(36)19-39-30-34-33-29(35(30)25-11-5-4-6-12-25)24-15-16-26(37-2)27(18-24)38-3/h4-18H,19H2,1-3H3,(H,32,36)/b31-20+ |
InChIキー |
SLMBUBZMJSAFLY-AJBULDERSA-N |
異性体SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC5=CC=CC=C5C=C4 |
正規SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11662764.png)
![Diethyl 3-methyl-5-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B11662769.png)

![N-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11662782.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11662784.png)
![N-(4-bromophenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11662791.png)

![N-[4-(dimethylamino)benzyl]-1-phenyl-1H-benzimidazol-5-amine](/img/structure/B11662819.png)
![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B11662821.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11662837.png)
![4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11662842.png)

